molecular formula C7H10N2O2S B1354231 2-Methylbenzenesulfonohydrazide CAS No. 18684-09-8

2-Methylbenzenesulfonohydrazide

Cat. No.: B1354231
CAS No.: 18684-09-8
M. Wt: 186.23 g/mol
InChI Key: OCVODYGWTBCBRL-UHFFFAOYSA-N
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Description

2-Methylbenzenesulfonohydrazide (CAS: Not explicitly listed in evidence) is a sulfonohydrazide derivative characterized by a methyl group at the 2-position of the benzene ring attached to a sulfonohydrazide functional group (-SO₂-NH-NH₂). For instance, it is utilized in palladium-catalyzed rearrangement reactions of N-tosylhydrazones and in synthesizing diabetic II inhibitors . Its reactivity stems from the nucleophilic hydrazine moiety and the electron-withdrawing sulfonyl group, enabling condensation with carbonyl compounds to form hydrazones, which are pivotal in medicinal and materials chemistry.

Properties

CAS No.

18684-09-8

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-methylbenzenesulfonohydrazide

InChI

InChI=1S/C7H10N2O2S/c1-6-4-2-3-5-7(6)12(10,11)9-8/h2-5,9H,8H2,1H3

InChI Key

OCVODYGWTBCBRL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1S(=O)(=O)NN

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of sulfonohydrazides allows for tailored physicochemical and biological properties. Below is a comparative analysis of 2-methylbenzenesulfonohydrazide and related compounds:

Structural Modifications and Physical Properties

Compound Name Substituents/Modifications Yield (%) Physical State Melting Point (°C) Key Applications References
This compound Methyl group at 2-position 63–68 Yellow liquid Pharmaceutical synthesis
(E)-N-allyl-N'-(2-hydroxybenzylidene)-2,4,6-trimethylbenzenesulfonohydrazide (2q) Trimethyl groups at 2,4,6-positions 55 Yellow solid 120.6–121.4 Catalytic reaction studies
(E)-N-allyl-4-fluoro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide (2r) Fluoro group at 4-position 67 Yellow liquid Enhanced electronic properties
5-Chloro-N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methylbenzenesulfonohydrazide Chloro and benzisothiazole groups Potential enzyme inhibitors
Benzenesulfonic (3-methyl-2-benzothiazolinylidene)hydrazide Benzothiazole moiety Coordination chemistry
  • Yield and Physical State : Derivatives with electron-withdrawing groups (e.g., fluoro in 2r ) often exhibit higher yields (67%) compared to sterically hindered trimethyl analogs (2q , 55%). The methyl-substituted parent compound typically exists as a liquid, whereas bulky substituents (e.g., trimethyl in 2q ) favor solid formation .
  • Reactivity : Fluoro and chloro substituents enhance electrophilicity, improving condensation efficiency with aldehydes. For example, 2r (67% yield) outperforms 2q (55%) in Pd-catalyzed reactions due to reduced steric hindrance .

Spectroscopic and Crystallographic Data

  • 1H/13C NMR: The methyl group in this compound resonates at δ 2.09 ppm (1H NMR) and δ 22.3 ppm (13C NMR), while fluorinated analogs show deshielded aromatic protons (e.g., δ 8.76 ppm for 2r) .
  • Crystal Structures : Halogenated derivatives (e.g., 2r ) exhibit π-π stacking interactions, whereas benzothiazole-containing analogs (17 ) form intermolecular hydrogen bonds, influencing solubility and stability .

Key Research Findings

Synthetic Efficiency: Ultrasound-assisted methods (e.g., for benzohydrazides in ) could be adapted to improve yields of this compound derivatives, reducing reaction times .

Structure-Activity Relationships : Electron-withdrawing groups (e.g., -F, -Cl) enhance bioactivity, as seen in 2r (67% yield) and diabetic inhibitors from .

Thermal Stability : Solid derivatives like 2q (m.p. 120.6–121.4°C) are preferable for storage and handling, whereas liquid analogs require stabilization .

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